11-(furan-2-yl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(furan-2-yl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a furan ring, a piperidine ring, and a dibenzo[b,e][1,4]diazepin-1-one core. It is of significant interest in medicinal chemistry due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(furan-2-yl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the construction of the dibenzo[b,e][1,4]diazepin-1-one core. The piperidine ring is then introduced through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
11-(furan-2-yl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms in the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
Major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives, and substituted furan compounds .
Scientific Research Applications
11-(furan-2-yl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(furan-2-yl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid.
Dibenzo[b,e][1,4]diazepin-1-one Derivatives: Compounds containing the dibenzo[b,e][1,4]diazepin-1-one core, such as clozapine.
Uniqueness
11-(furan-2-yl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of the furan, piperidine, and dibenzo[b,e][1,4]diazepin-1-one moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C26H31N3O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
6-(furan-2-yl)-9,9-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H31N3O3/c1-26(2)15-19-24(21(30)16-26)25(22-11-8-14-32-22)29(20-10-5-4-9-18(20)27-19)17-23(31)28-12-6-3-7-13-28/h4-5,8-11,14,25,27H,3,6-7,12-13,15-17H2,1-2H3 |
InChI Key |
HBLUIAHWBRTVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCCCC4)C5=CC=CO5)C(=O)C1)C |
Origin of Product |
United States |
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